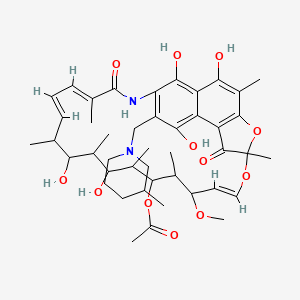

Rifamycin SV, 8-(3-methylpiperidinomethyl)-

Description

Rifamycin SV, 8-(3-methylpiperidinomethyl)- is a semisynthetic antibiotic derived from Amycolatopsis mediterranei. It belongs to the class of ansamycins and is known for its potent broad-spectrum antimicrobial activity. This compound is particularly effective against bacterial pathogens causing tuberculosis and leprosy .

Properties

CAS No. |

17607-53-3 |

|---|---|

Molecular Formula |

C44H60N2O12 |

Molecular Weight |

809.0 g/mol |

IUPAC Name |

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(3-methylpiperidin-1-yl)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C44H60N2O12/c1-21-13-12-17-46(19-21)20-29-34-39(52)32-31(38(29)51)33-41(27(7)37(32)50)58-44(9,42(33)53)56-18-16-30(55-10)24(4)40(57-28(8)47)26(6)36(49)25(5)35(48)22(2)14-11-15-23(3)43(54)45-34/h11,14-16,18,21-22,24-26,30,35-36,40,48-52H,12-13,17,19-20H2,1-10H3,(H,45,54)/b14-11+,18-16+,23-15+ |

InChI Key |

QHKJTCYFJWRHNZ-STJKHUMNSA-N |

Isomeric SMILES |

CC1CCCN(C1)CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |

Canonical SMILES |

CC1CCCN(C1)CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rifamycin SV, 8-(3-methylpiperidinomethyl)- is synthesized through a series of chemical reactions starting from rifamycin B. The process involves the conversion of rifamycin B to rifamycin S, followed by the formation of rifamycin oxazine through reaction with N-bis-hydroxymethyl-amine. The oxazine ring is then opened using 1-amino-4-methyl piperazine to yield rifamycin SV .

Industrial Production Methods

Industrial production of rifamycin SV is typically carried out through submerged fermentation using Amycolatopsis mediterranei. This process involves optimizing various fermentation parameters such as temperature, agitation, inoculum level, and nutrient sources to maximize yield. Mutational strain improvement and process optimization have led to significant increases in rifamycin SV production .

Chemical Reactions Analysis

Rifamycin SV, 8-(3-methylpiperidinomethyl)- undergoes various chemical reactions, including:

Oxidation: Rifamycin SV can be oxidized to form rifamycin B.

Reduction: Reduction reactions can convert rifamycin SV to other derivatives.

Substitution: Substitution reactions involving different amines can yield various rifamycin derivatives.

Common reagents used in these reactions include N-bis-hydroxymethyl-amine, 1-amino-4-methyl piperazine, and various oxidizing and reducing agents. Major products formed from these reactions include rifampicin, rifabutin, and rifapentine .

Scientific Research Applications

Rifamycin SV, 8-(3-methylpiperidinomethyl)- has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of other rifamycin derivatives.

Biology: Studied for its antimicrobial properties and its effects on bacterial RNA polymerase.

Medicine: Used in the treatment of tuberculosis, leprosy, and AIDS-associated mycobacterial infections.

Industry: Employed in the production of various antibiotics and as a research tool in microbiology

Mechanism of Action

Rifamycin SV, 8-(3-methylpiperidinomethyl)- exerts its effects by selectively inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound targets the beta subunit of the RNA polymerase enzyme, which is essential for its activity .

Comparison with Similar Compounds

Rifamycin SV, 8-(3-methylpiperidinomethyl)- is unique among rifamycin derivatives due to its specific chemical structure and potent antimicrobial activity. Similar compounds include:

Rifampicin: Widely used in the treatment of tuberculosis and leprosy.

Rifabutin: Effective against Mycobacterium avium complex infections.

Rifapentine: Used in combination therapy for tuberculosis

Each of these compounds has slight variations in their chemical structure, leading to differences in their pharmacokinetics and spectrum of activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.